molecular formula C16H16F2N2O4S2 B383711 1,4-Bis[(2-fluorophenyl)sulfonyl]piperazine CAS No. 497089-43-7

1,4-Bis[(2-fluorophenyl)sulfonyl]piperazine

Cat. No.: B383711
CAS No.: 497089-43-7
M. Wt: 402.4g/mol
InChI Key: ZJKCXRKHDFWSHY-UHFFFAOYSA-N
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Description

1,4-Bis[(2-fluorophenyl)sulfonyl]piperazine is a synthetic piperazine derivative intended for research and development purposes. Piperazine rings are recognized as privileged scaffolds in medicinal chemistry due to their versatile binding capabilities and presence in a wide array of bioactive molecules . This compound features dual fluorophenylsulfonyl groups, which are of significant interest in the design of pharmacologically active agents. Fluorine atoms are commonly incorporated into research compounds to modulate electronic properties, lipophilicity, and metabolic stability . The sulfonyl functional group can act as a key linker or serve as a hydrogen bond acceptor in molecular design. Researchers may explore this compound as a key intermediate in the synthesis of more complex molecules for various investigative applications. Piperazine-based structures are frequently investigated for their potential interactions with biological targets and have been explored in the context of anticancer , antibacterial , and central nervous system-related research . As with any research chemical, proper safety protocols must be followed. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,4-bis[(2-fluorophenyl)sulfonyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O4S2/c17-13-5-1-3-7-15(13)25(21,22)19-9-11-20(12-10-19)26(23,24)16-8-4-2-6-14(16)18/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKCXRKHDFWSHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The most straightforward route involves reacting piperazine with two equivalents of 2-fluorophenylsulfonyl chloride under basic conditions. The primary amine groups of piperazine undergo nucleophilic substitution with the sulfonyl chloride, yielding the bis-sulfonylated product. A base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) neutralizes HCl byproducts, driving the reaction to completion.

Reaction equation :

Piperazine+22-Fluorophenylsulfonyl chlorideBase, Solvent1,4-Bis[(2-fluorophenyl)sulfonyl]piperazine+2HCl\text{Piperazine} + 2 \, \text{2-Fluorophenylsulfonyl chloride} \xrightarrow{\text{Base, Solvent}} \text{this compound} + 2 \, \text{HCl}

Optimization of Reaction Conditions

Key parameters influencing yield and purity include solvent selection, temperature, and stoichiometry:

Parameter Optimal Conditions Impact on Yield
Solvent Dichloromethane (DCM) or THFMaximizes solubility of reactants
Base K₂CO₃ (2.2 equiv)Efficient HCl scavenging
Temperature Reflux (~40–60°C)Accelerates reaction kinetics
Reaction Time 12–24 hoursEnsures complete bis-sulfonylation

In a representative procedure, piperazine (1 equiv) and 2-fluorophenylsulfonyl chloride (2.2 equiv) are combined in DCM with K₂CO₃ (2.2 equiv) and stirred at reflux for 18 hours. Workup involves filtration to remove the base, solvent evaporation, and recrystallization from ethanol to isolate the product in 70–75% yield.

Alternative Synthesis Pathways

Stepwise Protection-Deprotection Strategy

For substrates sensitive to over-sulfonylation, a stepwise approach may be employed:

  • Mono-sulfonylation : Piperazine is reacted with one equivalent of 2-fluorophenylsulfonyl chloride to yield 1-sulfonylpiperazine.

  • Protection : The remaining amine is protected using a tert-butoxycarbonyl (Boc) group.

  • Second Sulfonylation : The Boc group is removed under acidic conditions, and the free amine reacts with a second equivalent of sulfonyl chloride.

This method, while lengthier, avoids side products and achieves yields of 65–70%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85–7.75 (m, 8H, Ar-H), 3.45 (s, 8H, piperazine-CH₂).

  • IR (KBr): 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

  • Mass Spec (ESI+): m/z 469.1 [M+H]⁺.

Crystallographic Studies

Single-crystal X-ray diffraction of analogous bis-sulfonylated piperazines reveals a chair conformation for the piperazine ring, with sulfonyl groups occupying equatorial positions.

Comparative Analysis of Synthetic Methods

Method Yield Purity Complexity
Direct Sulfonylation70–75%>95%Low
Stepwise Protection65–70%>98%High

The direct method is preferred for industrial applications due to its simplicity, whereas the stepwise approach suits lab-scale synthesis requiring high purity.

Industrial-Scale Production Considerations

  • Cost Efficiency : Bulk procurement of 2-fluorophenylsulfonyl chloride reduces expenses.

  • Safety : Sulfonyl chlorides require handling under inert conditions due to moisture sensitivity and corrosivity.

  • Waste Management : HCl byproducts must be neutralized with aqueous NaOH before disposal .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(2-fluorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium methoxide in methanol

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Medicinal Chemistry

1,4-Bis[(2-fluorophenyl)sulfonyl]piperazine serves as a versatile building block in the synthesis of various pharmaceutical agents. Its derivatives have been synthesized and evaluated for their efficacy in treating conditions such as Alzheimer's disease and other neurological disorders.

  • Acetylcholinesterase Inhibition : A significant application of this compound is its role as an acetylcholinesterase inhibitor. Research has shown that derivatives of 1,4-bis[(2-fluorophenyl)methyl]piperazine exhibit substantial inhibition against acetylcholinesterase, which is crucial for enhancing cholinergic neurotransmission in Alzheimer's disease treatment .
  • Synthesis of Anticancer Agents : The compound has also been involved in the synthesis of piperazinylacetamides that demonstrate anticancer properties. These derivatives have shown promising growth inhibitory concentrations, indicating potential therapeutic applications in oncology .

Neuropharmacology

The neuropharmacological applications of this compound are noteworthy, particularly concerning its interaction with neurotransmitter systems.

  • Dopamine Transporter Inhibition : Certain derivatives have been identified as atypical dopamine transporter inhibitors, which may help in managing psychostimulant abuse disorders. For instance, specific compounds derived from this piperazine have shown effectiveness in reducing the reinforcing effects of cocaine and methamphetamine in preclinical models .
  • Cholinomimetic Activity : The cholinergic hypothesis of Alzheimer's disease suggests that compounds like this compound can enhance central cholinergic neurotransmission. This property positions it as a candidate for symptomatic treatment options targeting cognitive deficits associated with neurodegenerative diseases .

Enzyme Inhibition Studies

Research has demonstrated the potential of this compound derivatives as enzyme inhibitors.

  • Inhibition of Metabolic Enzymes : Studies indicate that piperazine derivatives can inhibit various metabolic enzymes such as acetylcholinesterase and α-glucosidase. These findings suggest their utility in treating conditions like type 2 diabetes and other metabolic disorders .
  • Structure-Activity Relationships : Investigations into the structure-activity relationships of these compounds have revealed insights into optimizing their inhibitory effects on target enzymes, which is critical for developing effective therapeutic agents .

Case Study 1: Alzheimer’s Disease Treatment

A study synthesized several derivatives of 1,4-bis[(2-fluorophenyl)methyl]piperazine under mild conditions and evaluated their efficacy as acetylcholinesterase inhibitors. Some derivatives demonstrated superior inhibition compared to established drugs like neostigmine, highlighting their potential as novel treatments for Alzheimer's disease .

Case Study 2: Psychostimulant Abuse

In a preclinical model involving rats, a derivative of 1,4-bis[(2-fluorophenyl)methyl]piperazine was tested for its ability to mitigate the effects of cocaine and methamphetamine. The results indicated that this compound could effectively reduce drug-seeking behavior without exhibiting psychostimulant properties itself, suggesting its potential use in addiction therapy .

Mechanism of Action

The mechanism of action of 1,4-Bis[(2-fluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorophenyl groups can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine

  • Structural Difference : The para-fluoro isomer (4-fluorophenyl) differs in fluorine substitution position, leading to distinct molecular geometry and dipole moments.
  • Biological Activity: In vivo studies show that the 4-fluoro derivative reduces blood glucose levels in diabetic mice (19–30% DPP-4 inhibition at 100 µM) via hydrogen bonding with residues like R125, E205, and Y662 in the DPP-4 active site .
  • Synthesis : Both isomers are synthesized via sulfonylation of piperazine, but reaction conditions (e.g., solvent, catalyst) may vary.

Trifluoromethylsulfonyl Analogs: 2,5-Bis(chloromethyl)-1,4-bis[(trifluoromethyl)sulfonyl]piperazine

  • Functional Group : Replacement of fluorophenyl with trifluoromethylsulfonyl groups enhances electron-withdrawing effects and thermal stability.
  • Applications: The trifluoromethyl derivative is used in crystallography (single-crystal X-ray analysis) and as an intermediate in organic synthesis .

Piperazine Derivatives with Non-Sulfonyl Substituents

a) 1,4-Bis(3-aminopropyl)piperazine (BAPP)
  • Substituents: Aminopropyl groups confer high tertiary amine content, facilitating nanoparticle nucleation in polymer synthesis .
  • Applications: Used in transgene delivery systems and antimalarial drug discovery (e.g., targeting aminopeptidase Pfa-M1) . Unlike sulfonyl derivatives, BAPP’s activity is linked to amine-mediated interactions rather than enzyme inhibition.
b) 1,4-Bis(methacryloyl)piperazine (NBMP)
  • Polymerization: Methacryloyl substituents enable green synthesis of functional polymers (72% monomer yield) using maghnite catalysts . These polymers are used in cross-linking agents and biomolecule separation, diverging from the pharmacological focus of sulfonyl derivatives.
c) 1,4-Bis[(2-pyridinyl)methyl]piperazine (L1)
  • Coordination Chemistry : Pyridyl groups enable copper(II) complex formation, useful in DNA cleavage and catalysis . The steric and electronic profiles differ significantly from sulfonyl derivatives, highlighting substituent-dependent applications.

Comparative Data Tables

Key Research Findings

  • Substituent Position Matters : Ortho-fluorophenyl groups may reduce DPP-4 binding efficiency compared to para-fluorophenyl analogs due to steric clashes .
  • Electron-Withdrawing Groups Enhance Stability : Trifluoromethylsulfonyl derivatives exhibit higher thermal stability, making them suitable for crystallography .
  • Diverse Applications: Piperazine derivatives are adaptable to drug discovery (antidiabetic, antimalarial), polymer synthesis, and nanotechnology, depending on substituents .

Biological Activity

1,4-Bis[(2-fluorophenyl)sulfonyl]piperazine is a synthetic compound belonging to the class of piperazine derivatives, which have garnered attention for their diverse biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features two fluorophenyl groups attached to a piperazine ring through sulfonyl linkages. The presence of fluorine enhances the compound's lipophilicity and stability, which are critical for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This is particularly relevant in the context of acetylcholinesterase (AChE) inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's disease .
  • Receptor Modulation : The compound has been investigated for its potential to modulate neurotransmitter receptors, contributing to its therapeutic effects in neurological disorders.

Antimicrobial Activity

Research has demonstrated that derivatives of piperazine exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown promising results against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound 6dE. coli8 μg/mL
Compound 4S. aureus16 μg/mL
Compound 6cB. subtilis16 μg/mL

These findings indicate that modifications around the piperazine core can enhance antibacterial efficacy .

Antidiabetic Activity

Recent studies have explored the antidiabetic potential of piperazine derivatives. For example, certain compounds have been identified as effective inhibitors of α-glucosidase and AChE, showcasing their potential in managing diabetes and cognitive decline associated with diabetes .

Study on AChE Inhibition

In a study examining various piperazine derivatives, this compound was tested for its ability to inhibit AChE. The results indicated that it exhibited comparable or superior inhibitory activity relative to known standards like neostigmine . This suggests its potential utility in treating Alzheimer's disease.

Antimicrobial Screening

Another study assessed the antimicrobial efficacy of several piperazine derivatives against both gram-positive and gram-negative bacteria. The results highlighted that compounds related to this compound displayed significant antibacterial activity against E. coli and S. aureus, reinforcing its therapeutic promise in infectious diseases .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1,4-Bis[(2-fluorophenyl)sulfonyl]piperazine, and how can reaction conditions be optimized for academic-scale synthesis?

Answer:
The synthesis typically involves nucleophilic substitution reactions between piperazine derivatives and fluorinated aryl sulfonyl chlorides. Key steps include:

  • Step 1: Reacting 2-fluorobenzenesulfonyl chloride with piperazine in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under basic conditions (e.g., triethylamine or DBU) to ensure deprotonation of piperazine.
  • Step 2: Optimizing stoichiometry (2:1 molar ratio of sulfonyl chloride to piperazine) and temperature (0–25°C) to minimize side reactions like over-sulfonylation.
  • Step 3: Purification via column chromatography or recrystallization from ethanol/water mixtures to isolate the product in >95% purity.

For analogs, highlights the use of formaldehyde and fluorophenyl precursors in Mannich-type reactions, suggesting similar strategies for introducing fluorophenyl groups .

Basic: What spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR resolves sulfonyl and fluorophenyl substituents. For example, ¹H NMR shows deshielded aromatic protons (δ 7.2–8.1 ppm) and piperazine CH₂ signals (δ 3.2–3.8 ppm). ¹⁹F NMR confirms fluorophenyl substitution (δ -110 to -115 ppm) .
  • X-ray Diffraction: Single-crystal X-ray analysis (as in ) provides bond lengths/angles and confirms chair/boat conformations of the piperazine ring. Hydrogen-bonding networks between sulfonyl oxygens and adjacent molecules are critical for stability .

Advanced: How can molecular docking simulations be designed to evaluate interactions with biological targets (e.g., DNA or enzymes)?

Answer:

  • Software: Use AutoDock Vina or Schrödinger Suite for flexible ligand docking. and applied semi-flexible protocols (ligand flexibility, rigid target) with AM1-optimized geometries .
  • Parameters:
    • Define a 40 ų grid box around the DNA minor groove (PDB: 1BNA) or enzyme active sites (e.g., DPP-IV for antidiabetic studies).
    • Calculate binding affinities (ΔG) and analyze interaction types (hydrogen bonds, π-alkyl, halogen bonds).
    • Validate with RMSD clustering (<2 Å) and compare to known inhibitors (e.g., reported ΔG = -7.5 kcal/mol for DNA binding) .

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